molecular formula C15H16ClN3O2 B2461429 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1909325-63-8

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No. B2461429
CAS RN: 1909325-63-8
M. Wt: 305.76
InChI Key: VRPFKKLGAUTEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1909325-63-8 . Its IUPAC name is 3-(benzofuran-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride . The molecular weight of this compound is 305.76 .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzofuran moiety, an oxadiazole ring, and a piperidine ring . The InChI code for this compound is 1S/C15H15N3O2.ClH/c1-2-6-12-10 (4-1)8-13 (19-12)14-17-15 (20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H .

Scientific Research Applications

Antiviral Activity

Benzofuran derivatives, including 5-OMe-BFOD, have been investigated for their antiviral properties. Notably, 5-OMe-BFOD shows anti-hepatitis C virus (HCV) activity. Researchers are exploring its potential as an effective therapeutic drug for HCV disease .

Anticancer Potential

The benzofuran scaffold has attracted attention as a promising anticancer agent. Novel scaffold compounds containing benzofuran rings have been developed and utilized in cancer research. These compounds may offer targeted therapies against various cancer types .

Synthetic Chemistry

Researchers have discovered novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and development .

Biological Activities

Most benzofuran compounds exhibit strong biological activities, including antibacterial, anti-oxidative, and anti-tumor effects. Understanding the relationship between the bioactivities and the specific structures of these compounds is crucial for drug design and optimization .

Drug Prospects

Given their diverse pharmacological activities, benzofuran derivatives like 5-OMe-BFOD hold promise as potential drug candidates. Researchers continue to explore their therapeutic applications and evaluate their safety and efficacy profiles .

Mechanism of Action

properties

IUPAC Name

3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)14-17-15(20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFKKLGAUTEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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